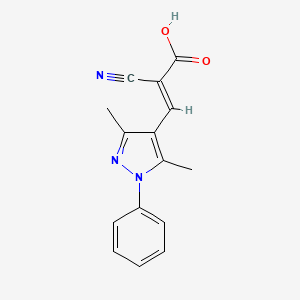![molecular formula C23H18F3N3O2 B2384844 3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921567-37-5](/img/structure/B2384844.png)
3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance.
Synthesis Analysis
This involves a detailed explanation of the steps, reagents, and conditions used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This typically involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis Techniques and Catalysis
The chemical compound 3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, belonging to the pyrido[3,2-d]pyrimidine family, has been the subject of various research studies focused on synthesis techniques and catalytic applications. For instance, research has shown the utility of nano Fe2O3@SiO2–SO3H as an efficient catalyst for the multi-component preparation of structurally diverse pyrido[2,3-d]pyrimidine derivatives, highlighting the impact of solvent on product selectivity and emphasizing the role of catalysts in the synthesis of complex organic compounds (Ghashang, Guhanathan, & Mansoor, 2017). Additionally, microwave-assisted synthesis techniques have been developed to efficiently produce fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the advantages of pressurized microwave irradiation in organic synthesis (Shaaban, 2008).
Photophysical Properties and Sensing Applications
Another area of research involves the design and synthesis of derivatives with specific photophysical properties for potential sensing applications. Studies have demonstrated the synthesis of pyrimidine-phthalimide derivatives, showcasing their solid-state fluorescence emission and positive solvatochromism. These properties are critical for the development of novel colorimetric pH sensors and logic gates, expanding the utility of these compounds in biochemical and analytical applications (Yan, Meng, Li, Ge, & Lu, 2017).
Drug Development and ADME Properties
In the context of drug development, the structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been explored to understand their biopharmaceutical properties. Research has revealed significant variations in solubility, permeability, and intrinsic clearance values among different derivatives, underlining the importance of structural modifications in influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential therapeutic agents (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves determining appropriate safety precautions for handling and disposing of the compound.
Orientations Futures
This could involve suggestions for further studies to better understand the compound’s properties or potential applications, or to improve its synthesis.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
3-(2-phenylethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2/c24-23(25,26)18-10-8-17(9-11-18)15-29-19-7-4-13-27-20(19)21(30)28(22(29)31)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCZHTPGFITZQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

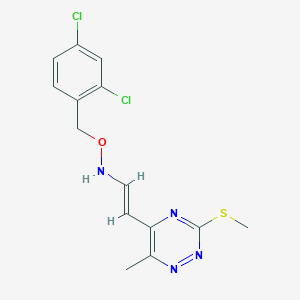

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)
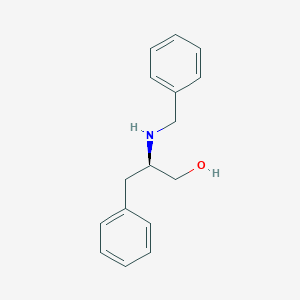
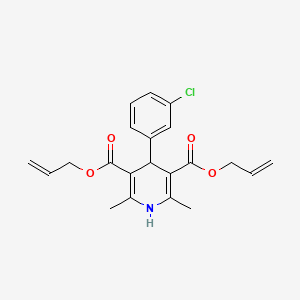
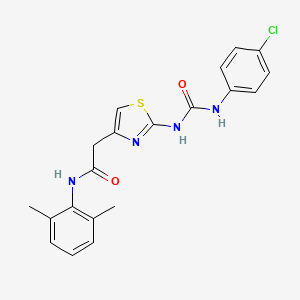
![N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2384771.png)
![N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384772.png)
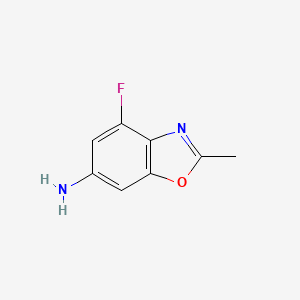
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)
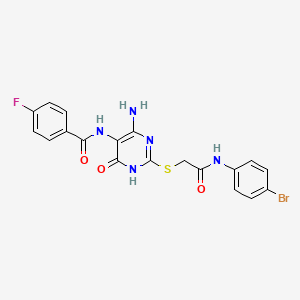
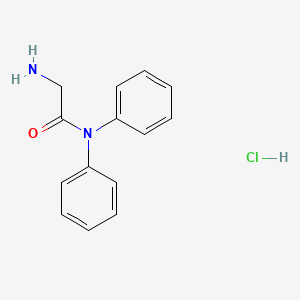
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)
